molecular formula C12H17N B1386381 N-(cyclopropylmethyl)-3-ethylaniline CAS No. 1156168-08-9

N-(cyclopropylmethyl)-3-ethylaniline

Cat. No.: B1386381
CAS No.: 1156168-08-9
M. Wt: 175.27 g/mol
InChI Key: JAPNWSKUVGXCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-3-ethylaniline is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as fluoroquinolones, primarily target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial activity .

Mode of Action

Based on the structure-activity relationships of related compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . For instance, fluoroquinolones inhibit bacterial DNA-gyrase, preventing bacterial DNA supercoiling and thus inhibiting bacterial replication .

Pharmacokinetics

Related compounds like quinolones are known to have excellent tissue penetration, making them potent agents . The metabolic clearance of such compounds can be influenced by cytochrome P450 enzymes .

Result of Action

Related compounds like fluoroquinolones have been shown to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . This suggests that N-(cyclopropylmethyl)-3-ethylaniline might also have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations can impact the biosynthesis and yield of compounds like essential oils . It is plausible that similar environmental factors could also influence the action of this compound.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPNWSKUVGXCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.